N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 893286-67-4
VCID: VC7173191
InChI: InChI=1S/C24H20Cl2N2O4S/c1-32-22-10-9-18(26)12-20(22)27-24(29)14-28-13-23(19-7-2-3-8-21(19)28)33(30,31)15-16-5-4-6-17(25)11-16/h2-13H,14-15H2,1H3,(H,27,29)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Molecular Formula: C24H20Cl2N2O4S
Molecular Weight: 503.39

N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

CAS No.: 893286-67-4

Cat. No.: VC7173191

Molecular Formula: C24H20Cl2N2O4S

Molecular Weight: 503.39

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide - 893286-67-4

Specification

CAS No. 893286-67-4
Molecular Formula C24H20Cl2N2O4S
Molecular Weight 503.39
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide
Standard InChI InChI=1S/C24H20Cl2N2O4S/c1-32-22-10-9-18(26)12-20(22)27-24(29)14-28-13-23(19-7-2-3-8-21(19)28)33(30,31)15-16-5-4-6-17(25)11-16/h2-13H,14-15H2,1H3,(H,27,29)
Standard InChI Key CNFKOZVGSCAEFA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl

Introduction

Synthesis

The synthesis of this compound likely involves multistep organic reactions that incorporate the following key processes:

  • Formation of the Indole Core:

    • The indole nucleus can be synthesized via Fischer indole synthesis or other modern methods like palladium-catalyzed cyclization.

  • Introduction of the Methanesulfonyl Group:

    • The methanesulfonyl group is typically introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.

  • Amidation Reaction:

    • The acetamide moiety is formed through an amidation reaction between an amine (derived from the indole) and an acetic acid derivative.

  • Substitution on Aromatic Rings:

    • Chlorine and methoxy substituents are introduced via electrophilic aromatic substitution reactions or through selective halogenation/methylation.

Each step requires careful optimization to ensure high yields and purity of the final product.

Analytical Characterization

To confirm the identity and purity of this compound, the following analytical techniques are commonly employed:

  • NMR Spectroscopy (¹H and ¹³C):

    • Provides detailed information about the hydrogen and carbon environments in the molecule.

    • Key signals include those for methoxy, amide, and aromatic protons.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

    • Expected molecular ion peak at m/z489m/z \approx 489.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as amide (C=O\text{C=O}), sulfonyl (SO2\text{SO}_2), and aromatic rings.

  • High-Performance Liquid Chromatography (HPLC):

    • Used to assess purity and monitor reaction progress during synthesis.

Research Findings

Although no direct studies were found on this specific compound, related compounds with similar structural motifs have been extensively studied:

  • Indole Derivatives:

    • Exhibit antitumor, antimicrobial, and anti-inflammatory properties.

  • Methanesulfonamides:

    • Known for their role in inhibiting enzymes such as carbonic anhydrase and kinases.

  • Chloroaromatic Compounds:

    • Often display enhanced pharmacokinetics due to increased lipophilicity.

Further research is necessary to evaluate its pharmacological potential through in vitro and in vivo studies.

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